
Dipyridamole Mono-O-beta-D-glucuronide
Descripción general
Descripción
Dipyridamole Mono-O-beta-D-glucuronide is a derivative of Dipyridamole, a well-known phosphodiesterase and breast cancer resistance protein inhibitor. This compound is an O-glucuronide, which means it is a glucuronic acid conjugate of Dipyridamole. It is primarily used in scientific research to study its effects on various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipyridamole Mono-O-beta-D-glucuronide typically involves the glucuronidation of Dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Dipyridamole Mono-O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Dipyridamole.
Substitution: Substitution reactions can occur at the glucuronic acid moiety, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Cardiovascular Health
Dipyridamole Mono-O-beta-D-glucuronide plays a role in cardiovascular therapies, particularly as an antiplatelet agent. It is utilized in combination with other medications to enhance therapeutic efficacy in preventing thromboembolic events.
- Case Study : A randomized clinical trial demonstrated that the combination of dipyridamole with aspirin significantly reduced the incidence of major cardiovascular events in patients undergoing coronary artery bypass grafting (CABG) .
Drug Transport Modulation
Research indicates that dipyridamole can inhibit nucleoside transporters, affecting the pharmacokinetics of various drugs. This property is particularly relevant in cancer therapy where modulating drug absorption can enhance therapeutic outcomes.
- Study Findings : In vitro studies have shown that dipyridamole increases the accumulation of zidovudine in cells by inhibiting drug transporters, suggesting potential applications in enhancing the efficacy of antiviral therapies .
Antiviral Therapy Enhancement
Due to its ability to modulate drug transport mechanisms, this compound may be beneficial in enhancing the effectiveness of antiviral drugs, particularly those used in HIV treatment.
- Example Application : The use of dipyridamole as an adjunct therapy has been explored to improve the bioavailability and efficacy of nucleoside analogs .
Comparative Data Table
Mecanismo De Acción
Dipyridamole Mono-O-beta-D-glucuronide exerts its effects by inhibiting phosphodiesterase and breast cancer resistance protein. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn inhibits platelet aggregation and promotes vasodilation. The compound also affects the metabolism of adenosine, enhancing its antiaggregating action .
Comparación Con Compuestos Similares
Similar Compounds
Dipyridamole: The parent compound, known for its vasodilatory and antiaggregating properties.
Adenosine: A nucleoside that plays a key role in energy transfer and signal transduction.
Theophylline: Another phosphodiesterase inhibitor with bronchodilatory effects
Uniqueness
Dipyridamole Mono-O-beta-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying drug metabolism and detoxification processes .
Actividad Biológica
Dipyridamole Mono-O-beta-D-glucuronide is a significant metabolite of dipyridamole, a compound widely recognized for its pharmacological properties, particularly as a phosphodiesterase inhibitor. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
Overview of Dipyridamole and Its Metabolite
Dipyridamole is primarily used to prevent thromboembolism and has been shown to enhance tissue perfusion and inhibit platelet aggregation. The mono-glucuronide form, this compound, arises from the glucuronidation process, which typically enhances the solubility and bioavailability of drugs.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Phosphodiesterase : Like its parent compound, it inhibits phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This elevation contributes to vasodilation and anti-aggregating effects on platelets.
- Modulation of Cellular Signaling : The compound may influence various signaling pathways involved in inflammation and cellular growth, potentially offering therapeutic benefits in conditions like cardiovascular diseases and diabetes.
Cardiovascular Effects
Research indicates that this compound retains many cardiovascular benefits associated with dipyridamole. It has been studied for its potential in managing conditions such as:
- Angina Pectoris : The compound's ability to improve myocardial perfusion makes it a candidate for treating angina by enhancing blood flow during ischemic episodes .
- Thromboembolic Disorders : Its anti-platelet aggregation properties are beneficial in preventing thrombus formation post-surgery or during high-risk cardiovascular events .
Case Studies
- Myocardial Perfusion Improvement : A study involving patients with sarcoidosis demonstrated that administration of dipyridamole improved thallium-201 myocardial scan defects, suggesting enhanced myocardial perfusion due to the compound's vasodilatory effects .
- Impact on Glucuronidation Pathways : Research has shown that while dipyridamole does not significantly affect the glucuronidation of other compounds like naringenin when administered alone, it can influence drug metabolism when combined with other inhibitors .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Unique Features |
---|---|---|
Dipyridamole | Phosphodiesterase V inhibitor | Parent compound with extensive clinical use |
This compound | Inhibits phosphodiesterase; enhances solubility | Improved pharmacokinetics due to glucuronidation |
Dipyridamole Di-O-beta-D-glucuronide | Similar to mono-glucuronide but with enhanced effects | Dual glucuronide moieties for increased stability |
Propiedades
IUPAC Name |
(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINLJWRYFLLHGA-LGVHZZHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675872 | |
Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63912-02-7 | |
Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.